molecular formula C14H9F4NO2 B4817908 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide

Cat. No.: B4817908
M. Wt: 299.22 g/mol
InChI Key: WLYHXGPPKDZKSB-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of four fluorine atoms, a methoxy group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrafluoro-4-methoxybenzoic acid and aniline.

    Activation and Coupling: The carboxylic acid group of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then coupled with aniline in the presence of a base, such as triethylamine, to yield this compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

    Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Substitution: Products include substituted benzamides with various functional groups replacing the fluorine atoms.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include hydroquinones and other reduced derivatives.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetrafluoro-4-methoxybenzamide
  • 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide
  • 2,3,5,6-tetrafluoro-4-methoxy-N-(4-morpholinyl)benzamide

Uniqueness

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c1-21-13-11(17)9(15)8(10(16)12(13)18)14(20)19-7-5-3-2-4-6-7/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYHXGPPKDZKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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